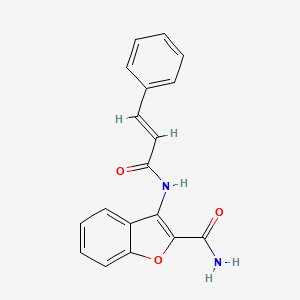

3-Cinnamamidobenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-10-12-6-2-1-3-7-12/h1-11H,(H2,19,22)(H,20,21)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVIUDXXAFGYQH-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Cinnamamidobenzofuran-2-carboxamide typically involves a multi-step process starting from benzofuran-2-carboxylic acid. The synthetic route includes:

8-Aminoquinoline Installation:

C–H Arylation: Palladium-catalyzed C–H arylation is used to introduce aryl or heteroaryl substituents at the C3 position of the benzofuran scaffold.

Transamidation: This involves a one-pot, two-step transamidation procedure to achieve the final product.

Chemical Reactions Analysis

3-Cinnamamidobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The benzofuran core allows for various substitution reactions, particularly at the C3 position. Common reagents used in these reactions include palladium catalysts, aryl iodides, and various oxidizing and reducing agents.

Scientific Research Applications

3-Cinnamamidobenzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a scaffold for the synthesis of diverse benzofuran derivatives, which are screened for biological activity.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein interactions.

Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antimicrobial and anticancer activities.

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Cinnamamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, including enzyme inhibition and modulation of protein functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare 3-Cinnamamidobenzofuran-2-carboxamide with four structurally related benzofuran carboxamides, focusing on molecular features, substituent effects, and inferred pharmacological implications.

Substituent-Driven Functional Differences

- Cinnamamide vs. Benzoxazole/Thiourea (Compound ): The cinnamamide group in this compound provides a planar, conjugated system that may favor interactions with hydrophobic binding pockets.

- Sulfone and Methyl Modifications (Compound ) : The sulfone group in Compound increases polarity and metabolic stability compared to the cinnamamide derivative. The methyl group at the 3-position may reduce steric hindrance, improving binding kinetics.

- Lipophilic Side Chains (Compound ) : The cyclopentylpropanamido and methoxyphenyl groups in Compound significantly increase lipophilicity (~418 g/mol), suggesting better blood-brain barrier penetration relative to this compound.

Research Findings and Gaps

- SAR Considerations : The absence of a thiourea or sulfone group in this compound may limit its interaction with polar targets but could improve oral bioavailability due to reduced molecular weight.

Biological Activity

3-Cinnamamidobenzofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that compounds within the benzofuran class, including this compound, exhibit anticancer activities . The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

The anticancer effects are believed to arise from the compound's ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis. The carboxamide and cinnamamide functional groups may facilitate hydrogen bonding with enzymes or proteins that regulate these processes.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties , making it a candidate for further investigation in the development of new antibiotics. Studies have reported its effectiveness against various bacterial strains, indicating that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Other Biological Activities

The compound has shown promise in other areas as well:

- Antioxidant Activity : Exhibits potential in scavenging free radicals, which can mitigate oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers, indicating potential use in treating inflammatory disorders.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Inhibition of cancer cell proliferation in vitro; IC50 values suggest significant potency against breast and lung cancer cells. |

| Study B | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; minimum inhibitory concentration (MIC) values indicate strong antibacterial properties. |

| Study C | Antioxidant Activity | Demonstrated high radical scavenging activity compared to standard antioxidants like ascorbic acid. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

- Absorption : The compound is expected to have moderate absorption rates due to its lipophilic nature.

- Distribution : Likely distributed widely due to low molecular weight.

- Metabolism : Metabolized primarily through liver enzymes, with potential for drug-drug interactions.

- Excretion : Predominantly eliminated via renal pathways.

Future Directions

Ongoing research aims to:

- Further elucidate the mechanisms of action through detailed biochemical assays.

- Explore synergistic effects with other therapeutic agents.

- Conduct in vivo studies to assess efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cinnamamidobenzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes, starting with benzofuran-2-carboxylic acid derivatives. Key steps include:

-

Cinnamamide coupling : Using coupling agents like EDCI/HOBt or DCC to attach the cinnamoyl group to the benzofuran core .

-

Protection/deprotection strategies : For reactive functional groups (e.g., hydroxyl or amino) to avoid side reactions .

-

Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) for C–H activation in regioselective arylations .

-

Yield optimization : Adjusting temperature (80–120°C), solvent polarity (DMF or acetonitrile), and reaction time (12–48 hours) to enhance purity (>95% by HPLC) .

Table 1 : Comparative Synthesis Approaches

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., cinnamoyl proton signals at δ 6.5–7.5 ppm) .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 352.12) .

- HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete coupling .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Q. How can researchers design initial biological activity screening for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

- Neuroprotection : SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced apoptosis) .

- Target identification : Use SPR or fluorescence polarization to screen for protein binding (e.g., kinases, GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?

- Methodological Answer :

-

Substituent variation : Synthesize analogs with modifications to:

-

Cinnamoyl moiety : Replace with fluorinated or methoxy-substituted aryl groups .

-

Benzofuran core : Introduce electron-withdrawing groups (e.g., –NO₂) at position 6 to modulate electronic effects .

-

Computational tools : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or 5-LOX .

-

Biological validation : Compare IC₅₀ values across analogs to identify critical substituents .

Table 2 : SAR Trends in Analogs

Substituent Position Modification Biological Activity (IC₅₀, μM) Reference Cinnamoyl – para –F COX-2 inhibition: 2.1 Benzofuran – 6 –CF₃ Antiproliferative (MCF-7): 4.8 Amide linker –OCH₃ Neuroprotection: 18.3

Q. How can computational modeling resolve discrepancies in reported biological data?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Assess ligand-target stability (e.g., 100 ns trajectories in GROMACS) to explain variability in enzyme inhibition .

- Pharmacophore modeling : Identify essential interaction features (e.g., hydrogen bond donors) missing in inactive analogs .

- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) to validate outliers .

Q. What strategies address low solubility and stability during in vitro assays?

- Methodological Answer :

- Solubility enhancement : Use DMSO stocks (<0.1% final concentration) with co-solvents (e.g., PEG-400) .

- Prodrug design : Introduce phosphate esters at the amide group for improved aqueous solubility .

- Stability testing : Monitor compound degradation via LC-MS under assay conditions (pH 7.4, 37°C) .

Q. How can researchers explore material science applications of this compound?

- Methodological Answer :

- Organic electronics : Test charge-carrier mobility in OFETs using thin-film deposition .

- Sensor development : Functionalize with thiol groups for Au-surface conjugation in SPR-based sensors .

- Photophysical studies : Measure fluorescence quantum yield (ΦF) in varying solvents .

Key Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.